molecular formula C16H19NO5 B11949488 Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 27062-43-7

Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate

Cat. No.: B11949488
CAS No.: 27062-43-7
M. Wt: 305.32 g/mol
InChI Key: JSCJQEOATXLSMP-UHFFFAOYSA-N
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Description

Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is a complex organic compound with the molecular formula C16H19NO5 This compound is known for its unique tricyclic structure, which includes a nitrogen atom and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary facilities for handling complex organic syntheses. The production process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a model system to study tricyclic structures and their reactivity.

    Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate
  • Dimethyl 3,4-dimethyltricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
  • Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate

Uniqueness

Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the tricyclic structure

Properties

CAS No.

27062-43-7

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-15-8-6-7-9(16(15,2)17(3)14(15)20)11(13(19)22-5)10(8)12(18)21-4/h6-9H,1-5H3

InChI Key

JSCJQEOATXLSMP-UHFFFAOYSA-N

Canonical SMILES

CC12C3C=CC(C1(N(C2=O)C)C)C(=C3C(=O)OC)C(=O)OC

Origin of Product

United States

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